Fosfato de bis(1,3-dicloro-2-propil)

Descripción general

Descripción

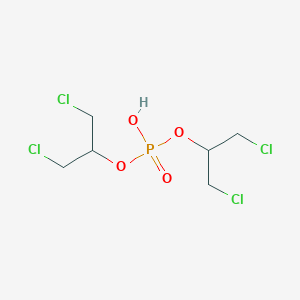

Bis(1,3-dichloro-2-propyl) phosphate: is an organophosphate compound widely used as a flame retardant. It is a colorless to light yellow liquid with low volatility and limited solubility in water . This compound is commonly found in various consumer products, including polyurethane foams, textiles, and electronic equipment .

Aplicaciones Científicas De Investigación

Chemistry: Bis(1,3-dichloro-2-propyl) phosphate is used as a flame retardant in various materials, including plastics, foams, and textiles . Its effectiveness in reducing flammability makes it valuable in the development of safer consumer products.

Biology and Medicine: Research has shown that bis(1,3-dichloro-2-propyl) phosphate can disrupt endocrine function, particularly affecting thyroid hormone levels . This has led to studies on its potential health impacts, especially in occupational settings such as firefighting .

Industry: In addition to its use as a flame retardant, bis(1,3-dichloro-2-propyl) phosphate is also employed in the production of coatings, adhesives, and other industrial products .

Mecanismo De Acción

Target of Action

BDCPP primarily targets the photosynthetic function, with PSII reaction center as the primary target . It also affects the anti-apoptotic Bcl-2 protein expression .

Mode of Action

BDCPP interacts with its targets by inhibiting cell growth at lower concentrations and affecting cell viability and toxicity at higher concentrations . It also induces a sharp decrease in viable cells after exposure to certain concentrations .

Biochemical Pathways

BDCPP affects the apoptosis pathway . The caspase-3 activity is increased to 2.1 folds of the control at certain concentrations . It also promotes mitophagy in neuronal cells through the PARKIN-dependent/non-dependent pathway .

Pharmacokinetics

It has been detected in urine samples, indicating that it can be absorbed and metabolized in the body .

Result of Action

Exposure to BDCPP leads to a decrease in cell viability, causing neuronal damage . It also promotes mitophagy and can cause apoptosis .

Action Environment

BDCPP is present in many products common to human environments, such as sofas, chairs, car upholstery, and related products . Environmental factors such as the presence of these products can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Cellular Effects

Some studies suggest that it may induce cytotoxicity by increasing the formation of reactive oxygen species and inducing endoplasmic reticulum stress in multiple human cell lines in vitro .

Metabolic Pathways

Bis(1,3-dichloro-2-propyl) phosphate is involved in certain metabolic pathways. It is known to undergo oxidative dealkylation, oxidative dehalogenation, reoxidation, and dehalogenation with dehydrogenation

Transport and Distribution

Bis(1,3-dichloro-2-propyl) phosphate is transported and distributed within cells and tissues. It tends to accumulate in muscle, while its metabolite tends to enrich in kidney and liver

Métodos De Preparación

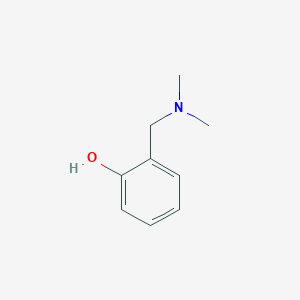

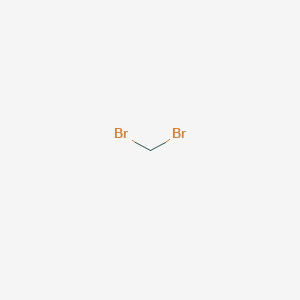

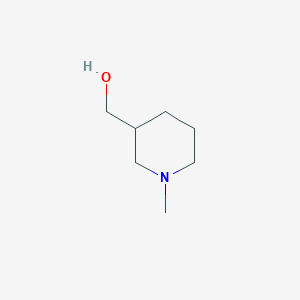

Synthetic Routes and Reaction Conditions: Bis(1,3-dichloro-2-propyl) phosphate is typically synthesized through the reaction of 1,3-dichloro-2-propanol with phosphoric acid . The reaction is carried out under controlled conditions, usually involving heating the mixture to around 120-140°C in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of bis(1,3-dichloro-2-propyl) phosphate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is purified using suitable solvents .

Análisis De Reacciones Químicas

Types of Reactions: Bis(1,3-dichloro-2-propyl) phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Nucleophiles such as hydroxide ions or amines are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate esters, while substitution reactions can produce a range of substituted phosphates .

Comparación Con Compuestos Similares

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another widely used flame retardant with similar chemical properties.

Triphenyl phosphate (TPP): A flame retardant used in similar applications but with different chemical structure and properties.

Uniqueness: Bis(1,3-dichloro-2-propyl) phosphate is unique in its specific combination of chlorine atoms and phosphate ester structure, which contributes to its effectiveness as a flame retardant and its distinct biological effects .

Propiedades

IUPAC Name |

bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKRUBFJSSBFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992969 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-72-7 | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)?

A1: Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is the primary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a common organophosphate flame retardant (OPFR) used in polyurethane foam furniture, car interiors, and other consumer products. [, , , , , , , , , ]

Q2: How are people exposed to BDCPP?

A2: Humans are primarily exposed to BDCPP through the metabolic breakdown of TDCPP. [, , , , , , , , ] TDCPP can be released from treated products into the environment, accumulating in indoor dust. [, , , , , , , , ] Dust ingestion is considered a major route of exposure, particularly for young children. [, , , , , , , , ]

Q3: How is BDCPP exposure measured?

A3: BDCPP exposure is measured by analyzing urine samples. Due to its relatively short half-life, BDCPP in urine is considered a good indicator of recent TDCPP exposure. [, , , , , , , , ]

Q4: Are there specific populations with higher BDCPP exposures?

A4: Research suggests that infants and toddlers may have higher levels of BDCPP compared to adults due to increased hand-to-mouth behavior and potential exposure from baby products containing TDCPP-treated polyurethane foam. [, , ] Additionally, some studies found higher BDCPP levels in office workers compared to the general population, likely due to increased exposure from treated products in office environments. []

Q5: Have BDCPP levels in humans changed over time?

A5: Data from several studies suggest that BDCIPP levels in the U.S. population have increased significantly since the early 2000s. This rise coincides with the increased use of OPFRs like TDCPP following restrictions on polybrominated diphenyl ether (PBDE) flame retardants. []

Q6: How do BDCPP levels in humans compare to other OPFR metabolites?

A6: Studies consistently show that BDCPP and Diphenyl phosphate (DPHP) are the two most frequently detected OPFR metabolites in human urine samples. [, , , , , , , , , , , , , ] BDCPP levels in urine are generally comparable to or higher than levels of DPHP, suggesting significant exposure to TDCPP. [, , ]

Q7: How is TDCPP metabolized to BDCPP?

A7: TDCPP is metabolized to BDCPP primarily through enzymatic hydrolysis, involving the cleavage of one of the 1,3-dichloro-2-propyl groups from the TDCPP molecule. [] This process mainly occurs in the liver, and the resulting BDCPP is excreted in urine. []

Q8: What are the potential health effects of BDCPP exposure?

A8: While BDCPP itself has shown limited toxicity in some studies, [] research on the potential health effects of TDCPP and BDCPP exposure is still developing. Some studies suggest a potential association between elevated levels of BDCPP and:

- Adverse Pregnancy Outcomes: Reduced success rates for fertilization, implantation, clinical pregnancy, and live birth in women undergoing in vitro fertilization (IVF). [] Some studies have also suggested a possible link between prenatal BDCPP exposure and preterm birth, particularly in female infants. [, ]

- Neurodevelopmental Effects: Some evidence suggests prenatal exposure to BDCPP may be associated with lower executive function scores in preschoolers, with potential variations in effects based on sex. []

- Thyroid Hormone Disruption: Studies have reported associations between BDCPP exposure and alterations in thyroid hormone levels in both pregnant women and their newborns. [, ]

- Obesity and Lipid Metabolism: Some studies indicate a possible association between BDCPP exposure and an increased risk of obesity and dysregulated serum lipid profiles. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)